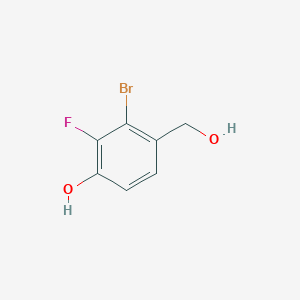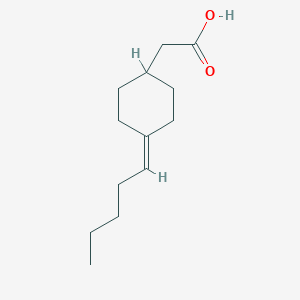
2-(4-Pentylidenecyclohexyl)acetic acid
Descripción general
Descripción
2-(4-Pentylidenecyclohexyl)acetic acid, also known as 4-Pentylidenecyclohexanoic acid or 4-PCH, is a synthetic organic compound belonging to the family of cyclohexanecarboxylic acids. It is a colorless liquid with a slight odor and is soluble in water. 4-PCH is a versatile compound that has been widely used in scientific research due to its unique properties. It has been used in a variety of applications, including as a reactant in organic synthesis, as a reagent in biochemical studies, and as a substrate in enzyme assays.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclic γ-Aminobutyric Acid Analogues : The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives, which are cyclic γ-aminobutyric acid analogues, has been explored. A key step in this process is the intermolecular [2+2]-photocycloaddition, highlighting the compound's role in complex chemical reactions (Petz, Allmendinger, Mayer, & Wanner, 2019).
Cyclodimerization Reactions : The compound has been involved in cyclodimerization reactions, offering insights into its reactivity and potential applications in the synthesis of complex molecules (Nesvadba, Rzadek, & Rist, 2001).
Inhibitory Action Against Influenza Virus Sialidases : Derivatives of this compound have shown inhibitory action against influenza A sialidase, indicating potential therapeutic applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
Antimicrobial Evaluation : Novel thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for antimicrobial activities, suggesting the compound's utility in developing new antimicrobials (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Synthesis of Hexahydroindoles : The compound has been used in the synthesis of hexahydroindoles, which are important intermediates for various alkaloid syntheses (Juma, Adeel, Villinger, & Langer, 2008).
Molecular Structure and Crystallography
- Molecular Structure Studies : The molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid has been studied, providing valuable data for the understanding of similar compounds (Wani, Gupta, Kant, Aravinda, & Rai, 2013).
Pharmaceutical and Biomedical Research
Synthesis of Trans-Cyclohexyldiethylenetriaminepenta-Acetic Acids : These acids have been synthesized for labeling monoclonal antibodies with the bismuth-212 α-particle emitter, indicating a potential role in targeted cancer therapy (Brechbiel & Gansow, 1992).
Catalytic Inhibition of Human Topoisomerases : Acetyl-boswellic acids, derived from similar compounds, have been found to inhibit human topoisomerases I and IIalpha, suggesting a potential for cancer treatment (Syrovets, Büchele, Gedig, Slupsky, & Simmet, 2000).
Propiedades
IUPAC Name |
2-(4-pentylidenecyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h5,12H,2-4,6-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVXSSEKMCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






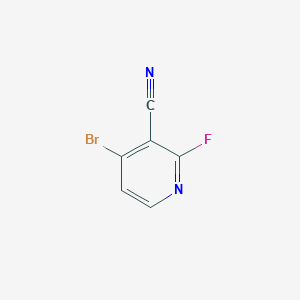
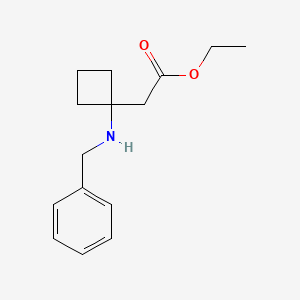
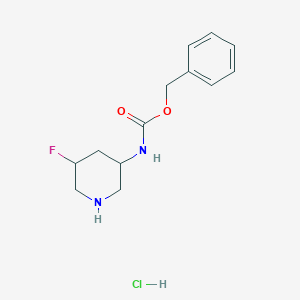
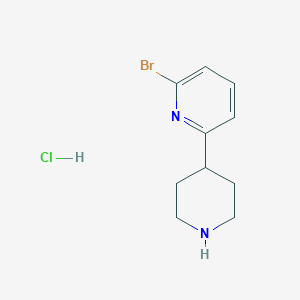
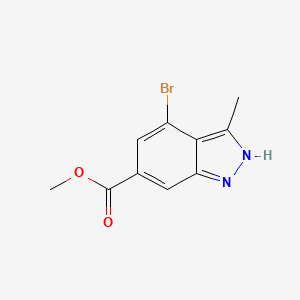
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
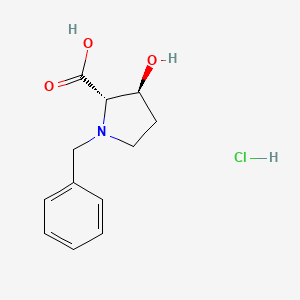
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
